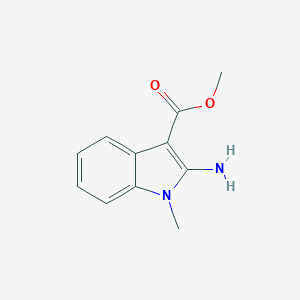

methyl 2-amino-1-methyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-8-6-4-3-5-7(8)9(10(13)12)11(14)15-2/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMCARJCXRZFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Phenylhydrazines

The Fischer indole synthesis remains a cornerstone for indole ring formation. For methyl 2-amino-1-methyl-1H-indole-3-carboxylate, this method involves:

-

Precursor Design : 2-Amino-3-methylphenylhydrazine derivatives coupled with α-keto esters.

-

Cyclization Conditions : Refluxing in acetic acid or polyphosphoric acid (PPA) at 120–140°C for 6–12 hours.

Example Protocol :

-

React 2-nitro-3-methylphenylhydrazine with methyl pyruvate in acetic acid.

-

Cyclize under reflux to yield methyl 1-methyl-2-nitroindole-3-carboxylate.

-

Reduce the nitro group using H₂/Pd-C or SnCl₂/HCl to obtain the target amine.

Optimization Data :

| Step | Yield (%) | Key Parameters |

|---|---|---|

| Cyclization | 65–70 | Acetic acid, 12 h, 130°C |

| Reduction | 85–90 | H₂ (1 atm), Pd-C (10 wt%), EtOH |

Directed C–H Functionalization Strategies

Sequential Methylation and Amination

This approach modifies preformed indole-3-carboxylates:

Step 1: N1-Methylation

-

Reagents : Methyl iodide (2 eq), K₂CO₃ (3 eq) in DMF.

-

Conditions : 60°C, 4–6 hours.

Step 2: C2-Amination via Directed Lithiation

-

Lithiation : LDA (2.5 eq) at −78°C in THF, followed by quenching with tris(dimethylamino)borane.

-

Oxidation : H₂O₂/NaOH to yield the amine.

Challenges : Competing C4/C6 functionalization requires precise temperature control and excess LDA.

Palladium-Catalyzed Cross-Coupling Methods

Buchwald-Hartwig Amination

Aryl halides at C2 undergo amination using Pd catalysts:

Substrate Preparation :

-

Brominate methyl 1-methylindole-3-carboxylate at C2 using NBS/AIBN in CCl₄.

-

Yield : 70–75% for methyl 1-methyl-2-bromoindole-3-carboxylate.

Amination Protocol :

-

Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).

-

Base : Cs₂CO₃ (3 eq), NH₃ (aqueous) in dioxane.

-

Conditions : 100°C, 24 hours.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps:

One-Pot Example :

-

Combine 2-nitro-1-methylindole-3-carboxylate (1 eq), Fe (5 eq), NH₄Cl (2 eq) in EtOH/H₂O.

-

Irradiate at 150°C for 15 minutes.

Advantages : Reduced reaction time (15 min vs. 12 h conventional) and improved purity.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole | 3 | 50–55 | Scalable | Nitro reduction required |

| Directed C–H | 2 | 40–50 | Atom-economical | Low regioselectivity |

| Buchwald-Hartwig | 3 | 35–40 | High precision | Costly catalysts |

| Microwave | 2 | 85–90 | Rapid | Specialized equipment |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Isomers and Positional Substitutions

Table 1: Structural and Physical Properties of Analogous Indole Carboxylates

Crystallographic and Spectroscopic Comparisons

- Crystal Structure: Methyl 1-methyl-1H-indole-3-carboxylate (lacking the 2-amino group) shows planar indole rings with bond lengths consistent with aromaticity (C5–C3: 1.36–1.44 Å) .

- NMR Data: Methyl 1-Methyl-β-Carboline-3-Carboxylate: COOCH₃ signal at δ 4.03 ppm (DMSO-d₆) . 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid: C3 carboxylate chemical shifts at δ 144.88 ppm (13C-NMR) .

Biological Activity

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with various reagents to introduce the carboxylate and amino groups. A notable method includes the use of microwave-assisted techniques that enhance yield and reduce reaction times, achieving over 90% efficiency in producing indole derivatives under optimized conditions .

Biological Activities

This compound exhibits a range of biological activities, including:

1. Anticancer Activity:

Research indicates that indole derivatives, including this compound, demonstrate potent antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29. For instance, related compounds have shown IC50 values as low as 0.34 µM against MCF-7 cells, indicating strong potential for further development as anticancer agents .

2. Mechanism of Action:

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. Studies have shown that this compound can disrupt microtubule dynamics similar to colchicine, leading to G2/M phase arrest in cancer cells . This disruption is crucial for inhibiting tumor growth.

3. Other Biological Activities:

Indole derivatives are also noted for their anti-inflammatory, antimicrobial, and analgesic properties. The broader class of indole-containing compounds has been linked to various pharmacological effects, including antihypertensive and antidiabetic activities .

Data Table: Biological Activity Overview

| Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.52 | Induces apoptosis |

| Anticancer | MCF-7 | 0.34 | Arrests cell cycle in G2/M phase |

| Anticancer | HT-29 | 0.86 | Inhibits tubulin polymerization |

| Anti-inflammatory | Various | Not specified | Reduces inflammatory markers |

| Antimicrobial | Various | Not specified | Inhibits bacterial growth |

Case Studies

Study on Antiproliferative Effects:

A study conducted on a series of indole-based compounds demonstrated that this compound derivatives showed significant antiproliferative activity against multiple cancer cell lines. The study highlighted that the most active compound induced apoptosis through mitochondrial pathways and disrupted microtubule dynamics .

Exploration of Structure–Activity Relationships (SAR):

Another study focused on the structural modifications of indole derivatives to enhance their biological activity. It was found that specific substitutions on the indole ring significantly impacted the anticancer efficacy and selectivity towards different cancer types . This emphasizes the importance of SAR in developing more effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for methyl 2-amino-1-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from analogous indole-carboxylate derivatives. For example, derivatives like 3-formyl-1H-indole-2-carboxylate are synthesized via refluxing with acetic acid, sodium acetate, and stoichiometric equivalents of reactants (1.1:1 molar ratio of aldehyde to aminothiazolone). Key steps include:

- Reflux Conditions : 3–5 hours in acetic acid under controlled temperature .

- Purification : Recrystallization from a DMF/acetic acid mixture to isolate crystalline products .

- Yield Optimization : Adjusting reactant stoichiometry (e.g., 1.1 equiv of aldehyde) and monitoring reaction progress via TLC or HPLC .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Use -NMR and -NMR to confirm the indole backbone and substituent positions. IR spectroscopy can identify carboxylate (C=O) and amino (N-H) functional groups.

- Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic space group Pbcm) provides precise structural data, including bond lengths and angles. For example, similar indole-carboxylates exhibit unit cell parameters such as at 173 K .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated : 204.09 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed spectral data for this compound?

Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra for tautomeric forms (e.g., enamine vs. imine configurations) .

- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns in -NMR .

- Advanced Purification : Use preparative HPLC to isolate isomers or byproducts, followed by X-ray crystallography for unambiguous structural assignment .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. For anticancer activity, use MTT assays on cell lines (e.g., HeLa, MCF-7) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy, amino groups) and compare bioactivity trends. For example, electron-donating groups on the indole ring may enhance binding to target proteins .

- Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to study interactions with DNA or enzymes like topoisomerase II .

Q. What methodologies are recommended for studying the environmental fate and stability of this compound?

Methodological Answer:

- Hydrolytic Stability : Assess degradation in buffered solutions (pH 4–9) at 25–50°C, monitoring via LC-MS for hydrolysis products (e.g., carboxylic acid derivatives) .

- Photodegradation : Expose the compound to UV light (254 nm) and analyze degradation kinetics using HPLC. Compare with structurally similar indoles (e.g., 6-methylindole-3-carboxylic acid) .

- Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. Correlate results with logP values (e.g., logP = 2.17 for 6-methylindole-3-carboxylic acid) to predict bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.